molecular formula C10H6BrClO2S B2644604 Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 725226-80-2

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B2644604
CAS No.: 725226-80-2
M. Wt: 305.57
InChI Key: RZDOEPMYBVRGPM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative characterized by a chloro group at position 3, a bromo group at position 4, and a methyl ester at position 2. This compound is of interest due to its structural versatility, which enables applications in pharmaceutical intermediates and materials science. Halogen substituents enhance electrophilic reactivity, making it a candidate for further functionalization via cross-coupling or nucleophilic substitution reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDOEPMYBVRGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate typically involves the bromination and chlorination of benzo[b]thiophene derivatives. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with bromine in the presence of a catalyst to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.

The compound has been investigated for its potential biological activities, which include:

  • Antimicrobial Properties: It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.030 mg/mL0.060 mg/mL
Bacillus cereus0.020 mg/mL0.040 mg/mL

These results demonstrate the compound's effectiveness in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent .

  • Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .

Pharmaceutical Development

Research is ongoing to explore the compound's potential in developing new pharmaceuticals with improved efficacy and reduced side effects. Its unique chemical structure allows for modifications that can enhance therapeutic properties while minimizing toxicity .

Industrial Applications

The compound is also being evaluated for its use in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed potent activity against Staphylococcus aureus, with a MIC value of 0.015 mg/mL. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Mechanisms

Research investigating the anticancer mechanisms of similar benzo[b]thiophene derivatives indicated that compounds with structural similarities to this compound could disrupt cellular integrity and affect glucose metabolism, which is crucial for cancer cell survival .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Melting Point (°C) Molecular Weight Key Reactivity
Target Compound 3-Cl, 4-Br, 2-COOCH3 Not Reported 304.58* Electrophilic aromatic substitution
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate () 3-OH, 2-COOCH3 107–108 208.23 Acid-catalyzed ester hydrolysis
Methyl 4-bromobenzo[b]thiophene-2-carboxylate () 4-Br, 2-COOCH3 Not Reported 269.11 Suzuki-Miyaura coupling
Methyl 7-bromobenzo[b]thiophene-2-carboxylate () 7-Br, 2-COOCH3 Not Reported 269.11 Position-dependent reactivity

*Calculated based on formula C₁₀H₇BrClO₂S.

Structural and Crystallographic Insights

X-ray crystallography () reveals that halogen substituents influence packing efficiency and intermolecular interactions. For instance:

  • Chloro and bromo groups engage in halogen bonding, improving crystalline stability.
  • The methyl ester at position 2 provides rotational flexibility, which may affect binding in biological targets .

Commercial Availability and Pricing

The target compound is priced at USD 36/g (), competitively lower than advanced derivatives like 4,8-bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (USD 281/g). This cost-effectiveness makes it accessible for exploratory research.

Biological Activity

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The introduction of chlorine and bromine atoms enhances the compound's reactivity and biological interactions. The general synthetic route can be summarized as follows:

  • Formation of the Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving appropriate starting materials.
  • Halogenation : Chlorination and bromination steps are performed to introduce the respective halogens at specific positions on the aromatic ring.
  • Esterification : The carboxylic acid is converted to its methyl ester form, which is crucial for enhancing solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various strains of bacteria, showing effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 µg/mL, significantly lower than traditional antibiotics like vancomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate G-protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways related to inflammation and cancer .

Case Studies

  • Antimicrobial Efficacy : In a study comparing various benzo[b]thiophene derivatives, this compound was found to be significantly more potent against both Gram-positive and Gram-negative bacteria than its analogs, highlighting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Studies : Research conducted on MCF-7 and A549 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM for MCF-7 cells.

Data Summary Table

Biological Activity Target Organism/Cell Line MIC/IC50 Values Reference
AntimicrobialMRSA0.125 - 0.5 µg/mL
AnticancerMCF-7IC50 ~ 15 µM
AnticancerA549IC50 ~ 20 µM

Q & A

Q. What are the common synthetic routes for Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a benzo[b]thiophene core. A validated approach (Scheme 1 in ) involves:

Nucleophilic substitution : Reacting halogenated benzaldehydes (e.g., 2-fluoro-4-bromobenzaldehyde) with methyl thioglycolate in polar aprotic solvents (DMF/DMSO) under basic conditions (K₂CO₃ or Et₃N) to form the thiophene ring.

Esterification : Introducing the methyl ester group via coupling reagents like EDC/HOBt.

Halogenation : Sequential halogenation at positions 3 (Cl) and 4 (Br) using electrophilic reagents (e.g., NCS for Cl, Br₂/Fe for Br).

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yields by 15–20% .
  • Solvent selection : DMF enhances nucleophilicity compared to DMSO, reducing side-product formation .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)
Ring formation2-fluoro-4-bromobenzaldehyde, methyl thioglycolate, K₂CO₃, DMF, 60°C65–75
HalogenationNCS (Cl), Br₂/Fe (Br), CH₂Cl₂, 0°C80–85

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl/Br position). For example, the methyl ester group appears as a singlet at δ ~3.9 ppm in ¹H NMR .
  • X-ray Crystallography : SHELXL () refines crystal structures, resolving ambiguities in halogen positioning. Mercury CSD 2.0 () visualizes packing motifs and hydrogen-bonding interactions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.89 for C₁₀H₇BrClO₂S).

Q. Critical Consideration :

  • Crystallographic Data Validation : Use the R-factor (<5%) and residual electron density maps to assess refinement quality .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental structural data?

Case Study : If DFT-calculated bond angles deviate from X-ray data by >2°, consider:

Thermal Motion Artifacts : High displacement parameters (e.g., Ueq > 0.05 Ų) in crystal structures may distort geometry. Re-refine data with SHELXL using TWIN/BASF commands .

Solvent Effects : Polar solvents (e.g., DMSO) can induce conformational changes. Compare gas-phase DFT with solution-phase NMR data .

Halogen Bonding : Bromine’s polarizability may lead to unexpected intermolecular interactions, altering crystal packing. Use Mercury’s "Packing Similarity" tool to identify motifs .

Q. What strategies enable selective modification of substituents on the benzo[b]thiophene core for SAR studies?

Functionalization Approaches :

  • Nucleophilic Aromatic Substitution (SNAr) : Replace Br at position 4 with amines/thiols using Pd catalysis (e.g., Buchwald-Hartwig conditions) .
  • Cross-Coupling : Suzuki-Miyaura reactions at position 3 (Cl) require careful ligand selection (XPhos > SPhos for hindered sites) .
  • Oxidation/Reduction : Convert the thiophene ring to sulfones (H₂O₂/AcOH) or dihydrothiophenes (Pd/C, H₂) to modulate electronic properties .

Table 2 : Substituent Effects on Bioactivity

PositionModificationImpact on LogPBioactivity Trend
3 (Cl)CF₃ substitution+0.5Enhanced kinase inhibition
4 (Br)NH₂ substitution-1.2Improved solubility, reduced cytotoxicity

Q. How can conflicting NMR and X-ray data on tautomeric forms be resolved?

Example : If ¹H NMR suggests enol tautomer dominance but X-ray shows keto form:

Variable-Temperature NMR : Monitor tautomer ratios at 25°C vs. −40°C. Restricted rotation in keto forms broadens peaks at low temps .

DFT Energy Calculations : Compare ΔG between tautomers. A <2 kcal/mol difference implies equilibrium, requiring crystallographic freezing (e.g., 100 K data) to trap the dominant form .

Crystallization Solvent Screening : Polar solvents (MeOH/H₂O) stabilize keto forms via H-bonding, while toluene favors enol .

Q. What computational tools are effective for predicting reactivity in halogenated benzo[b]thiophenes?

Recommended Workflow :

Molecular Docking (AutoDock Vina) : Screen halogen bonding with target proteins (e.g., STAT3 in ). Bromine’s σ-hole enhances binding affinity by 20–30% vs. Cl .

DFT (Gaussian 16) : Calculate Fukui indices to identify electrophilic sites. Position 4 (Br) typically has higher f⁺ values, favoring SNAr reactions .

MD Simulations (GROMACS) : Assess solvation effects on reaction intermediates. DMSO stabilizes transition states by 5–10 kcal/mol vs. THF .

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